Endralazine

概述

描述

恩德拉嗪是一种抗高血压药,属于肼酞嗪类化学物质。 它是一种与肼苯哒嗪结构类似的药物,作为一种强效的直接作用动脉血管扩张剂 。 恩德拉嗪的研制是为了克服长期使用肼苯哒嗪带来的不良反应,如系统性红斑狼疮和皮疹 .

准备方法

恩德拉嗪可以由(3-氯-7,8-二氢吡啶并[4,3-c]哒嗪-6(5H)-基)苯基甲酮 合成。合成路线包括在特定条件下将这种中间体与水合肼反应生成恩德拉嗪。工业生产方法通常涉及优化反应条件,以最大限度地提高产率和纯度,确保该化合物符合医药标准。

化学反应分析

恩德拉嗪会发生多种化学反应,包括:

氧化: 恩德拉嗪在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 该化合物也可以发生还原反应,通常涉及使用还原剂,如硼氢化钠。

取代: 恩德拉嗪可以参与取代反应,其中特定官能团在合适条件下被其他官能团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。形成的主要产物取决于特定的反应条件和使用的试剂。

科学研究应用

Scientific Research Applications

Endralazine has several notable applications across various fields:

- Chemistry : It serves as a model compound to study the reactivity and behavior of hydrazinophthalazine derivatives. Researchers utilize it to understand the chemical properties and potential modifications of similar compounds.

- Biology : The compound is studied for its effects on cellular processes, particularly its role as a therapeutic agent in various biological systems. Research indicates that this compound may influence neurotransmitter systems, suggesting potential neuroprotective effects.

- Medicine : Primarily researched for its antihypertensive properties, this compound is evaluated for treating conditions such as congestive heart failure and renovascular hypertension. Its efficacy has been compared to other antihypertensive agents like hydralazine.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Rapid absorption with significant variation based on food intake.

- A study showed that the peak plasma concentration (Cmax) decreased by 57.5% when administered postprandially compared to fasting conditions.

| Parameter | Fasting | Postprandial |

|---|---|---|

| Cmax (5 mg) | 100% | 42.5% |

| Area Under Curve (AUC) (5 mg) | 100% | 50.1% |

| Mean Arterial Pressure Drop | 30 mmHg | 21 mmHg |

Antihypertensive Effects

Clinical trials have documented the antihypertensive efficacy of this compound:

- A study involving patients previously controlled with other antihypertensive agents demonstrated that once-daily administration effectively managed blood pressure levels.

- This compound's potency is approximately five times greater than that of hydralazine, allowing for lower dosages and reduced side effects related to immunological responses.

Case Studies

- Hypertension Management : A clinical trial on patients with resistant hypertension showed that this compound effectively reduced both systolic and diastolic blood pressure over a sustained period. Patients reported fewer side effects compared to traditional regimens.

- Combination Therapy : In patients with co-existing conditions such as diabetes, this compound was used alongside diuretics and beta-blockers, resulting in improved blood pressure control without significant adverse interactions.

- Comparative Study with Hydralazine : A randomized double-blind study compared this compound with hydralazine in patients inadequately controlled by other medications. Results indicated that this compound was at least as effective as hydralazine but with a significantly better tolerance profile and fewer adverse effects, including no cases of drug-induced lupus-like syndrome associated with its use .

Adverse Effects and Considerations

While generally well-tolerated, this compound may cause side effects such as headache, palpitations, or gastrointestinal disturbances. Careful monitoring is advised for patients with renal impairment or those on medications that may interact pharmacologically.

作用机制

恩德拉嗪通过作为直接作用的平滑肌松弛剂发挥作用。它主要靶向动脉血管床的平滑肌,导致血管扩张。 其分子机制包括抑制肌浆网中肌醇三磷酸诱导的钙释放 。这导致血管阻力降低,血压下降。

相似化合物的比较

恩德拉嗪与其他肼酞嗪类化合物类似,例如肼苯哒嗪。 它被研制是为了解决肼苯哒嗪的局限性,包括不良反应和耐药性的产生 。其他类似化合物包括:

肼苯哒嗪: 一种具有类似血管扩张特性的著名抗高血压药。

匹莫苯丹: 一种具有血管扩张作用的正性肌力增强剂。

西拉佐利: 一种抗高血压药,其作用机制不同,但治疗应用类似

生物活性

Endralazine is a direct-acting vasodilator primarily used in the treatment of hypertension. As a derivative of hydralazine, it exhibits significant biological activity that influences various physiological systems. This article delves into the pharmacodynamics, mechanisms of action, and clinical implications of this compound, supported by case studies and research findings.

This compound functions primarily as a peripheral vasodilator. It relaxes vascular smooth muscle, leading to decreased peripheral resistance and subsequently lowering blood pressure. The mechanism involves the activation of guanylyl cyclase, which increases intracellular levels of cyclic guanosine monophosphate (cGMP). This action inhibits calcium release from the sarcoplasmic reticulum, resulting in smooth muscle relaxation and vasodilation .

Pharmacokinetics

This compound is characterized by its relatively rapid absorption and metabolism. Studies indicate that food intake can significantly influence its bioavailability. For example, a study demonstrated that the peak plasma concentration (Cmax) of this compound decreased by 57.5% when administered after a meal compared to fasting conditions . Additionally, the area under the curve (AUC) showed a significant reduction, indicating altered absorption dynamics when taken with food.

| Parameter | Fasting | Postprandial |

|---|---|---|

| Cmax (5 mg) | 100% | 42.5% |

| AUC (5 mg) | 100% | 50.1% |

| Mean Arterial Pressure Drop | 30 mmHg | 21 mmHg |

Antihypertensive Effects

The antihypertensive efficacy of this compound has been well-documented in clinical trials. A study involving patients previously controlled with other antihypertensive agents showed that once-daily administration effectively managed blood pressure levels . The drug's potency is approximately five times greater than hydralazine, allowing for lower dosages and reduced side effects related to immunological responses .

Central Nervous System Activity

Recent investigations have suggested potential neuroprotective effects of this compound. Its ability to influence neurotransmitter systems may provide therapeutic avenues for neurological disorders. For instance, this compound has been studied for its interactions with GABA receptors, which could play a role in modulating anxiety and seizure disorders .

Case Studies

- Hypertension Management : A clinical trial conducted on patients with resistant hypertension demonstrated that this compound effectively reduced systolic and diastolic blood pressure over a sustained period. Patients reported fewer side effects compared to traditional antihypertensive regimens, highlighting its favorable safety profile.

- Combination Therapy : In another study focusing on patients with co-existing conditions such as diabetes, this compound was used in combination with diuretics and beta-blockers. The results indicated improved blood pressure control without significant adverse interactions between medications .

Adverse Effects and Considerations

While this compound is generally well-tolerated, some patients may experience side effects such as headache, palpitations, or gastrointestinal disturbances. Its use should be carefully monitored in patients with renal impairment or those on concomitant medications that may interact pharmacologically.

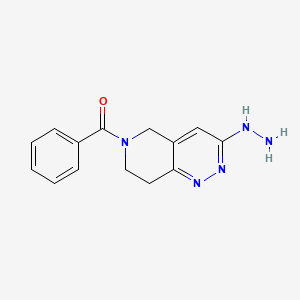

属性

CAS 编号 |

39715-02-1 |

|---|---|

分子式 |

C14H15N5O |

分子量 |

269.30 g/mol |

IUPAC 名称 |

(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone |

InChI |

InChI=1S/C14H15N5O/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10/h1-5,8H,6-7,9,15H2,(H,16,18) |

InChI 键 |

ALAXZYHFVBSJKZ-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |

规范 SMILES |

C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |

Key on ui other cas no. |

39715-02-1 |

相关CAS编号 |

65322-72-7 (mono-methanesulfonate) |

同义词 |

6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido- (4,3-c)pyridazine mesylate BQ 22-708 BQ 22-708, methanesulfonate BQ 22-708, mono-methanesulfonate BQ 22708 endralazine Miretilan |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。